molecular formula C19H19NO2S2 B2846802 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide CAS No. 1797323-00-2

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide

Cat. No.: B2846802
CAS No.: 1797323-00-2
M. Wt: 357.49
InChI Key: HYPBHPAYNJTXJF-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide is a complex organic compound that features a combination of phenyl, thiophene, and sulfonamide groups

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide are not yet fully understood due to the limited available data. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is anticipated that it may involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a thiophene derivative and a benzyl halide, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-phenylthiophene and 3-phenylthiophene share structural similarities.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are structurally related due to the presence of the sulfonamide group.

Uniqueness

2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-10,12,15,20H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBHPAYNJTXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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